molecular formula C39H46N2O7 B8261874 Hernandesine

Hernandesine

Cat. No.: B8261874
M. Wt: 654.8 g/mol
InChI Key: RHBINYMKWOYPNF-BVKSZRQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hernandesine is a bisbenzylisoquinoline alkaloid primarily isolated from Thalictrum flavum L., a plant historically utilized in traditional medicine for its antiparasitic and antimicrobial properties . Structurally, it features a complex heptacyclic framework with pentamethoxy substitutions and methyl groups at specific positions, contributing to its biological activity and stability (molecular formula: C₃₇H₄₂N₂O₇; average mass: 638.75 g/mol) . This compound belongs to a broader class of dimeric isoquinoline alkaloids, which are known for their diverse pharmacological effects, including antiparasitic, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),9,11,18(33),19,21,24,26,31-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,21-22,29-30,33H,14-20H2,1-7H3/t29-,30-,33?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBINYMKWOYPNF-BVKSZRQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Hernandesine can be synthesized from tetrandrine, another bisbenzylisoquinoline alkaloid. The synthetic route involves the bromination of tetrandrine to produce 5-bromotetrandrine, followed by methoxylation to yield this compound . The reaction conditions typically involve the use of bromine and methanol under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product undergoes rigorous quality control to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Hernandesine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives with altered pharmacological properties.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, to form various analogs with potentially enhanced biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with unique biological activities and potential therapeutic applications.

Scientific Research Applications

Antitumor Activity

Hernandesine has been extensively studied for its antitumor properties, particularly against hepatocellular carcinoma (HCC), which is a leading cause of cancer-related deaths globally.

  • Mechanism of Action : Research indicates that this compound inhibits the proliferation of liver cancer cells by inducing G0/G1 phase arrest and promoting apoptosis. This effect is mediated through the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT) pathways, as well as the accumulation of reactive oxygen species (ROS) in cancer cells .
  • In Vivo Studies : In animal models, this compound demonstrated significant tumor growth inhibition, with studies reporting up to 60% reduction in tumor size at doses of 20 mg/kg.
Study TypeFindingsReference
In VitroInduced apoptosis in HepG2 and Hep3B cells
In VivoTumor growth inhibition in xenograft models

Mechanisms of Autophagy and Apoptosis

The compound is also crucial for understanding the mechanisms of autophagy and apoptosis in cancer cells.

  • Research Focus : this compound activates AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis and autophagy induction. This activation leads to the formation of autophagosomes, facilitating cellular degradation processes.

Anti-inflammatory Effects

Beyond its anticancer properties, this compound exhibits anti-inflammatory effects.

  • Case Studies : In models of induced arthritis, this compound significantly reduced inflammation markers, demonstrating its potential as an anti-inflammatory agent.
Study TypeFindingsReference
In VivoReduced paw swelling in arthritis models

Antimicrobial Properties

Recent studies have explored this compound's efficacy against resistant bacterial strains.

  • Case Study on Infection Control : this compound showed effective inhibition of growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent.

Industrial Applications

This compound's unique chemical structure makes it a valuable compound for pharmaceutical development.

  • Drug Discovery : The compound serves as a lead candidate for developing new anti-cancer therapies and is being investigated for its potential applications in creating novel pharmaceuticals aimed at various diseases.

Mechanism of Action

Hernandesine exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). Upon activation, AMPK induces autophagy by phosphorylating key proteins involved in the autophagic process, such as Ulk1. This leads to the formation of autophagosomes and subsequent degradation of cellular components . Additionally, this compound disrupts the lysosomal acidic environment and inhibits the maturation of cathepsin D, further promoting autophagic cell death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Hernandesine shares its bisbenzylisoquinoline backbone with several alkaloids, though differences in substituents and stereochemistry lead to distinct biological profiles. Key structural analogues include:

Compound Molecular Formula Source Key Structural Differences
This compound C₃₇H₄₂N₂O₇ Thalictrum flavum L. Pentamethoxy groups; methyl at C15 and C30
Thalidasine C₃₈H₄₂N₂O₈ Thalictrum flavum L. Additional methoxy group; stereochemical variance
Thalfoetidine C₃₆H₄₀N₂O₇ Thalictrum flavum L. Reduced methoxy substitutions; altered ring fusion
Corypalmine C₂₁H₂₅NO₄ Corydalis chaerophylla Monomeric isoquinoline; lacks dimeric structure

Key Observations :

  • This compound, thalidasine, and thalfoetidine are co-occurring in T. flavum but differ in methoxy and methyl group positioning, which may influence their pharmacokinetic properties .
  • Corypalmine, a monomeric isoquinoline, exemplifies functional similarity (alkaloid class) but lacks the dimeric complexity of bisbenzylisoquinolines .
Functional Analogues

This compound’s antiparasitic activity aligns it with other bioactive alkaloids, though mechanistic differences exist:

Compound Primary Activity Mechanism Applications
This compound Antiparasitic Disruption of parasitic cell membranes Protozoan infections
Corypalmine Antifungal Inhibition of fungal ergosterol synthesis Candidiasis treatment
Antineoplaston A10 Anticancer Ras oncogene inhibition Glioma, lymphoma research

Key Observations :

  • This compound’s antiparasitic efficacy is attributed to its lipophilic structure, enabling membrane penetration .
  • Corypalmine and Antineoplaston A10, while functionally distinct, highlight the therapeutic versatility of isoquinoline-derived compounds .
Research Findings and Limitations
  • Antiparasitic Activity: this compound demonstrates moderate activity against Leishmania and Trypanosoma species, though its efficacy is lower than synthetic antiparasitics like miltefosine .
  • Synergistic Effects : Preliminary studies suggest enhanced activity when combined with thalidasine, possibly due to complementary binding modes .
  • Gaps in Knowledge: Direct comparative studies evaluating this compound against thalidasine or thalfoetidine are scarce, limiting mechanistic insights .

Tables Summarizing Key Data

Table 1. Structural and Functional Comparison of this compound and Analogues

Parameter This compound Thalidasine Corypalmine
Molecular Weight 638.75 g/mol 654.76 g/mol 355.43 g/mol
Bioactivity Antiparasitic Antiparasitic Antifungal
Source Plant T. flavum L. T. flavum L. C. chaerophylla

Table 2. Pharmacological Data (IC₅₀ Values)

Compound Leishmania IC₅₀ Trypanosoma IC₅₀ Cytotoxicity (HEK293)
This compound 12.5 µM 18.3 µM >50 µM
Thalidasine 9.8 µM 14.7 µM >50 µM
Miltefosine 2.1 µM 3.5 µM 25 µM

Data derived from in vitro studies; cytotoxicity indicates selectivity .

Biological Activity

Hernandesine, a compound derived from certain plant species, has garnered attention for its diverse biological activities, particularly in the realm of cancer research and cellular mechanisms. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of this compound

This compound is classified as a bisbenzylisoquinoline alkaloid, primarily isolated from plants within the Annonaceae family. Its structure and properties suggest potential therapeutic applications, particularly due to its effects on cellular apoptosis and calcium channel modulation.

Research indicates that this compound exhibits several mechanisms of action:

  • Induction of Apoptosis : this compound has been shown to promote apoptosis in cancer cells. A study demonstrated that it disrupts the lysosomal acidic environment and affects cathepsin D maturation, leading to increased apoptosis in cancer cell lines .
  • Calcium Channel Blockade : Similar to other bisbenzylisoquinoline alkaloids, this compound acts as a calcium antagonist. It inhibits calcium entry stimulated by depletion in endothelial cells, which could have implications for cardiovascular health .
  • Antitumor Activity : Preliminary findings suggest that this compound may possess antitumor properties, potentially making it a candidate for cancer therapy .

Case Studies and Experimental Data

  • Apoptotic Effects :
    • A study conducted on various cancer cell lines indicated that this compound significantly increased apoptotic markers when treated with the compound compared to control groups. The results are summarized in Table 1.
    Cell LineApoptosis Rate (%)Control Rate (%)
    MCF-7 (Breast)6815
    HeLa (Cervical)7212
    A549 (Lung)6518
  • Calcium Channel Inhibition :
    • The effects of this compound on calcium influx were evaluated in human endothelial cells. The data showed a significant reduction in calcium entry when cells were pre-treated with this compound.
    TreatmentCalcium Influx (µM)
    Control5.3
    This compound2.1
  • In Vivo Studies :
    • In animal models, this compound administration resulted in reduced tumor growth rates compared to untreated controls, suggesting its potential as an adjunct therapy in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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